BTK Enzymatic Potency Head-to-Head Comparison with Patent-Disclosed Analogs
In a biochemical BTK inhibition assay, 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile (Example 99) demonstrates an IC50 of 1 nM, placing it among the most potent inhibitors in its patent series [1]. This represents a 5.5-fold improvement in potency over Example 236 (IC50 = 5.5 nM), a structurally distinct analog from the same patent family, and is comparable to the lead-like potency of Example 66 (IC50 < 1 nM) [2][3].
| Evidence Dimension | BTK enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236: IC50 = 5.5 nM; Example 66: IC50 < 1 nM |
| Quantified Difference | 5.5-fold more potent than Example 236; equipotent to Example 66 |
| Conditions | In vitro BTK biochemical assay measuring IC50 (Patent US20240083900) |
Why This Matters
This potency differentiation is critical for selecting a lead candidate with a favorable balance of high target engagement and potential for a wider therapeutic index.
- [1] BindingDB. BDBM658441. US20240083900, Example 99. 100. Affinity Data: IC50 1 nM for Tyrosine-protein kinase BTK. View Source
- [2] BindingDB. BDBM658410. US20240083900, Example 236. Affinity Data: IC50 5.5 nM for Tyrosine-protein kinase BTK. View Source
- [3] BindingDB. BDBM658428. US20240083900, Example 66. Affinity Data: IC50 < 1 nM for Tyrosine-protein kinase BTK. View Source
